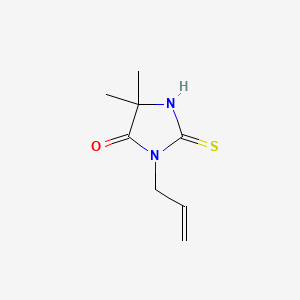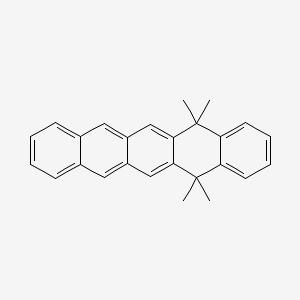
5,5,14,14-Tetramethyl-5,14-dihydropentacene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5,14,14-Tetramethyl-5,14-dihydropentacene is an organic compound with the molecular formula C26H24. It is a derivative of pentacene, a polycyclic aromatic hydrocarbon known for its applications in organic electronics. The compound is characterized by the presence of four methyl groups attached to the pentacene core, which significantly alters its chemical and physical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,14,14-Tetramethyl-5,14-dihydropentacene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pentacene.
Methylation: The introduction of methyl groups is achieved through a Friedel-Crafts alkylation reaction. This involves the reaction of pentacene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Hydrogenation: The final step involves the partial hydrogenation of the pentacene core to introduce the dihydro functionality.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, its industrial production methods are less commonly reported. the principles of scaling up the Friedel-Crafts alkylation and hydrogenation reactions can be applied to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
5,5,14,14-Tetramethyl-5,14-dihydropentacene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Further reduction can lead to fully hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the pentacene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Fully hydrogenated pentacene derivatives.
Substitution: Brominated or nitrated pentacene derivatives.
Scientific Research Applications
5,5,14,14-Tetramethyl-5,14-dihydropentacene has several applications in scientific research:
Organic Electronics: The compound is used in the development of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Material Science: Its unique electronic properties make it a candidate for studying charge transport and photophysical properties in organic materials.
Chemical Sensors: The compound’s sensitivity to various chemical environments makes it useful in the development of chemical sensors.
Mechanism of Action
The mechanism of action of 5,5,14,14-Tetramethyl-5,14-dihydropentacene in organic electronics involves its ability to facilitate charge transport. The presence of methyl groups and the dihydro functionality enhance its solubility and stability, making it an effective material for use in OFETs and OLEDs. The compound interacts with molecular targets such as electrodes and other organic semiconductors, facilitating the movement of charge carriers through the material .
Comparison with Similar Compounds
Similar Compounds
Pentacene: The parent compound, known for its applications in organic electronics.
Tetracene: Another polycyclic aromatic hydrocarbon with similar electronic properties.
Anthracene: A smaller polycyclic aromatic hydrocarbon used in similar applications.
Uniqueness
5,5,14,14-Tetramethyl-5,14-dihydropentacene is unique due to the presence of four methyl groups and the dihydro functionality. These modifications enhance its solubility, stability, and electronic properties compared to its parent compound, pentacene .
Properties
Molecular Formula |
C26H24 |
|---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
5,5,14,14-tetramethylpentacene |
InChI |
InChI=1S/C26H24/c1-25(2)21-11-7-8-12-22(21)26(3,4)24-16-20-14-18-10-6-5-9-17(18)13-19(20)15-23(24)25/h5-16H,1-4H3 |
InChI Key |
DFBQNJHLKGXQRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C(C3=CC4=CC5=CC=CC=C5C=C4C=C31)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



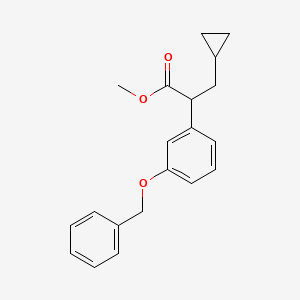
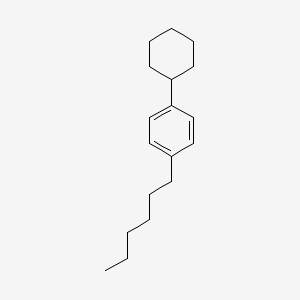
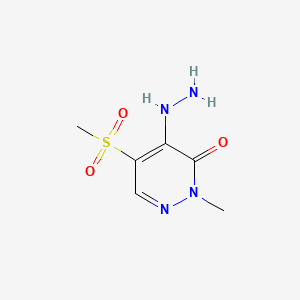
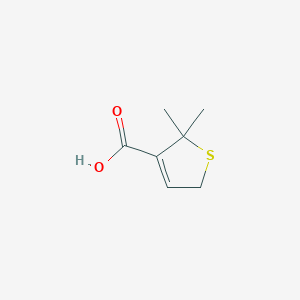
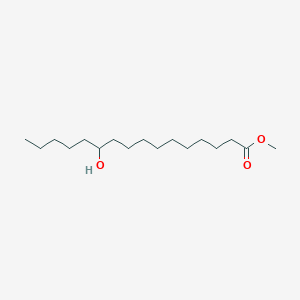
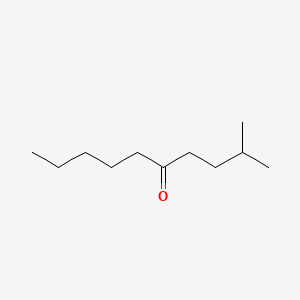
![2-Amino-1-(8-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13949924.png)
![2-[(Cyclobutylcarbonyl)amino]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B13949926.png)

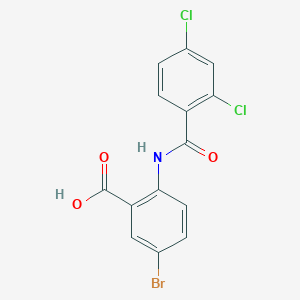
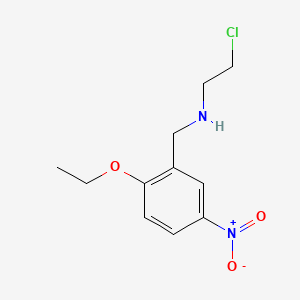
![2-Ethyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13949946.png)
